molecular formula C20H31NO2 B188045 N-(4-acetylphenyl)dodecanamide CAS No. 355370-54-6

N-(4-acetylphenyl)dodecanamide

Cat. No. B188045
M. Wt: 317.5 g/mol
InChI Key: JGAGRIVIJXJPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)dodecanamide, also known as N-acetyl-12-aminododecanoic acid, is a long-chain fatty acid amide that has been extensively studied for its potential applications in various fields of science. It is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-(4-acetylphenyl)dodecanamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a drug delivery system and as a surfactant in various industrial applications.

Mechanism Of Action

The mechanism of action of N-(4-acetylphenyl)dodecanamide is not fully understood. However, it is believed to exhibit its antibacterial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

N-(4-acetylphenyl)dodecanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been found to improve insulin sensitivity and glucose metabolism in diabetic rats. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(4-acetylphenyl)dodecanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of activities that make it suitable for various applications. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)dodecanamide. One potential application is as a drug delivery system for cancer therapy. It has also been suggested that it may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a surfactant in various industrial applications.
Conclusion
In conclusion, N-(4-acetylphenyl)dodecanamide is a long-chain fatty acid amide that has been extensively studied for its potential applications in various fields of science. It is synthesized through a series of chemical reactions and has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a drug delivery system and as a surfactant in various industrial applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.

Synthesis Methods

N-(4-acetylphenyl)dodecanamide is synthesized through a series of chemical reactions. The first step involves the synthesis of 4-acetylphenylamine, which is then reacted with dodecanoyl chloride to form N-(4-acetylphenyl)dodecanamide. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is purified through column chromatography to obtain pure N-(4-acetylphenyl)dodecanamide.

properties

CAS RN

355370-54-6

Product Name

N-(4-acetylphenyl)dodecanamide

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

N-(4-acetylphenyl)dodecanamide

InChI

InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-19-15-13-18(14-16-19)17(2)22/h13-16H,3-12H2,1-2H3,(H,21,23)

InChI Key

JGAGRIVIJXJPIG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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